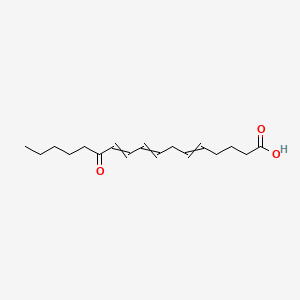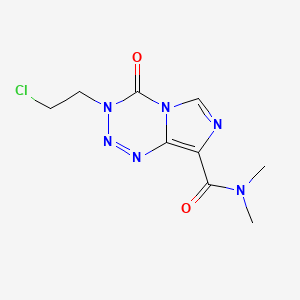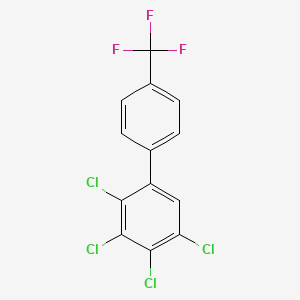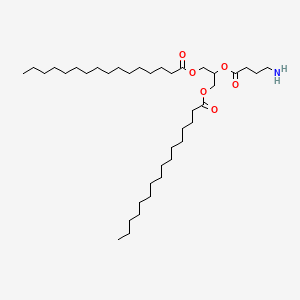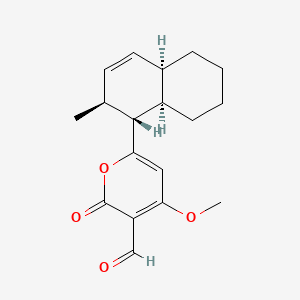
Solanapyrone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solanapyrone A is a solanapyrone, a pyrancarbaldehyde and a member of octahydronaphthalenes. It has a role as an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor.
Applications De Recherche Scientifique
Inhibition of DNA Polymerase
Solanapyrone A, a phytotoxin isolated from a fungus, has been identified as an inhibitor of mammalian DNA polymerases β and λ. These enzymes are crucial for DNA repair and replication. The inhibitory action of Solanapyrone A is selective, and it competes antagonistically with both the DNA template and nucleotide substrate. This finding suggests potential applications in studying and possibly influencing DNA repair mechanisms (Mizushina et al., 2002).
Antifungal and Antibacterial Properties
Solanapyrone analogues have shown antifungal activity against pathogens such as Aspergillus flavus and Fusarium verticillioides. They also exhibit antibacterial activity against Staphylococcus aureus and Candida albicans. These properties highlight the potential of Solanapyrone A and its analogues in developing new antifungal and antibacterial agents (Schmidt, Gloer, & Wicklow, 2007).
Biosynthesis Study
Research into the biosynthesis of Solanapyrone A has led to the cloning of its biosynthetic gene cluster from Alternaria solani. This cluster includes genes for polyketide synthase, O-methyltransferase, dehydrogenase, and other enzymes, providing insights into the molecular mechanisms of its production. Understanding this pathway could have implications for synthetic biology and the production of similar compounds (Kasahara et al., 2010).
Role in Fungal Pathogenicity and Ecology
Studies on Ascochyta rabiei and Alternaria solani, which produce Solanapyrone A, indicate that this compound is not essential for pathogenicity. However, it seems to play a significant role in the ecology of these fungi, particularly in competing with other saprobic fungi. This insight is crucial for understanding the ecological roles of such secondary metabolites (Kim et al., 2015).
Phytotoxicity and Plant Interaction
Research has shown that Solanapyrone A is phytotoxic, causing symptoms like loss of turgor and chlorosis in plants. This property of Solanapyrone A is essential for understanding its role in plant-pathogen interactions and could be a basis for developing bio-herbicides or studying plant defense mechanisms (Hamid & Strange, 2000).
Propriétés
Numéro CAS |
88899-61-0 |
|---|---|
Nom du produit |
Solanapyrone A |
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
Clé InChI |
AWQLNKJBXASXDU-SFDCBXKLSA-N |
SMILES isomérique |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
SMILES canonique |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |
Synonymes |
solanapyrone A solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer solanapyrone D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



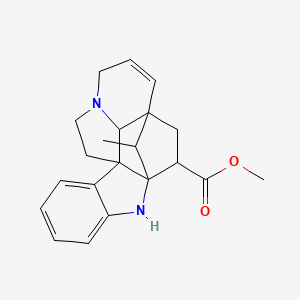
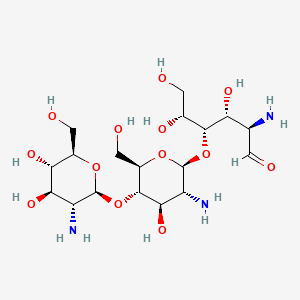
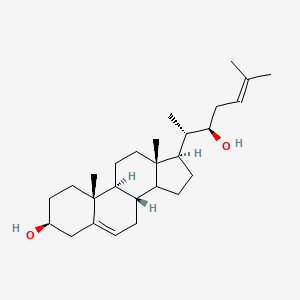
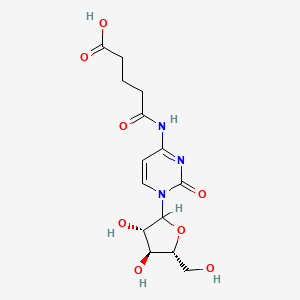
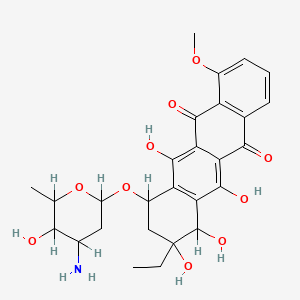
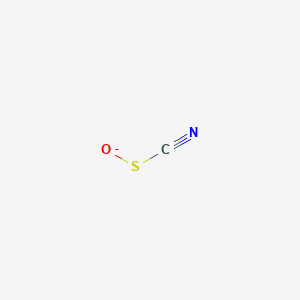
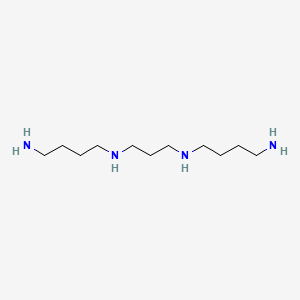
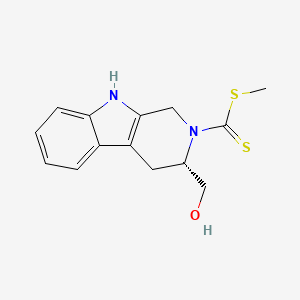
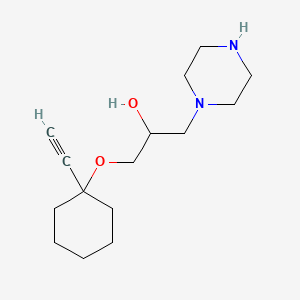
![Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate](/img/structure/B1218350.png)
